molecular formula C16H10Cl2N2O B14413655 4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine CAS No. 80591-51-1

4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine

Cat. No.: B14413655
CAS No.: 80591-51-1
M. Wt: 317.2 g/mol
InChI Key: XKQPATAEABZXII-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

The synthesis of 4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation . In agrochemical applications, it may inhibit enzymes critical for plant growth, leading to its use as a herbicide .

Properties

CAS No.

80591-51-1

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

4,6-dichloro-3-(4-phenoxyphenyl)pyridazine

InChI

InChI=1S/C16H10Cl2N2O/c17-14-10-15(18)19-20-16(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H

InChI Key

XKQPATAEABZXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3Cl)Cl

Origin of Product

United States

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